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Compound of Interest

Compound Name: Dihydrolinalool

Cat. No.: B15598387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihydrolinalool as a

flavoring agent in food science studies. This document includes its regulatory status, sensory

properties, typical usage levels, and detailed protocols for its analysis and evaluation.

Introduction to Dihydrolinalool in Food Science
Dihydrolinalool (3,7-dimethyloct-6-en-3-ol) is a terpene alcohol valued in the food industry for

its pleasant, fresh, and floral-citrus aroma and flavor profile.[1][2][3] It is recognized as a safe

flavoring agent by international regulatory bodies.

Regulatory Status:

FEMA GRAS: Dihydrolinalool is FEMA (Flavor and Extract Manufacturers Association)

GRAS (Generally Recognized as Safe), with FEMA number 3568.

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated

dihydrolinalool and found no safety concerns at current levels of intake when used as a

flavoring agent.[4]

Organoleptic Properties:

Odor: Described as floral, woody, citrus, with notes of blueberry and green (weedy).[3] It

possesses a fresh, clean floral character with lily-of-the-valley and bois de rose nuances,
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brightened by citrus freshness and supported by a soft woody undertone.[2]

Taste: Characterized as floral, tropical, with hints of bois de rose, blueberry, berry, fruity,

herbal, and woody notes.[5]

Data Presentation: Quantitative Usage Levels
The following table summarizes the typical usage levels of dihydrolinalool in various food and

beverage categories, as reported by the industry. These values are intended as a guide for

formulation development.

Food Category Typical Usage Level (ppm)
Maximum Usage Level
(ppm)

Non-alcoholic beverages 5.0 25.0

Alcoholic beverages 10.0 50.0

Confectionery 10.0 50.0

Bakery wares 10.0 50.0

Cereals and cereal products 5.0 25.0

Meat and meat products 2.0 10.0

Fish and fish products 2.0 10.0

Salts, spices, soups, sauces,

salads
5.0 25.0

Ready-to-eat savories 20.0 100.0

Foodstuffs for particular

nutritional uses
10.0 50.0

Composite foods 5.0 25.0

Data sourced from industry reports and databases.
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Sensory Evaluation of Dihydrolinalool in a Beverage
Matrix
This protocol outlines a method for conducting a sensory evaluation of dihydrolinalool in a

model beverage system (e.g., sweetened carbonated water) to determine its flavor profile and

consumer acceptance.

Objective: To quantify the sensory attributes of dihydrolinalool at different concentrations and

assess overall liking.

Materials:

Dihydrolinalool (food grade)

Sucrose

Citric acid

Carbonated water

Glass tasting vessels (coded with random 3-digit numbers)

Sensory evaluation software or ballots

Panelist Selection:

Recruit 30-50 untrained consumer panelists who are regular consumers of flavored

beverages.

Screen panelists for their ability to detect and describe basic tastes and aromas.

Sample Preparation:

Prepare a base beverage solution containing 10% sucrose and 0.1% citric acid in

carbonated water.

Prepare three concentrations of dihydrolinalool in the base solution:
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Sample A: 5 ppm

Sample B: 15 ppm

Sample C: 25 ppm

A control sample (base solution with no added dihydrolinalool) should also be prepared.

Present 50 mL of each sample, chilled to 4°C, to the panelists in a randomized order.

Evaluation Procedure:

Panelists should rinse their mouths with water between samples.

Using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), panelists will rate

the "overall liking" of each sample.

Panelists will also rate the intensity of specific flavor attributes (e.g., "floral," "citrus," "woody,"

"sweetness") on a 9-point intensity scale (1 = not perceptible, 9 = extremely intense).

Data Analysis:

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant

differences between the samples for each attribute.

If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which

samples are different from each other.

Preparation Evaluation Data Analysis

Panelist Screening Sample Preparation (Control, 5, 15, 25 ppm) Sample Randomization Sensory Testing Session Data Collection (Hedonic & Intensity Scales) Statistical Analysis (ANOVA, Tukey's HSD) Results Interpretation

Click to download full resolution via product page
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Quantitative Analysis of Dihydrolinalool in a Food Matrix
by GC-MS
This protocol describes a method for the extraction and quantification of dihydrolinalool from

a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately determine the concentration of dihydrolinalool in a liquid food matrix.

Materials and Equipment:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

SPME (Solid Phase Microextraction) fiber assembly (e.g., DVB/CAR/PDMS)

Headspace vials (20 mL) with magnetic screw caps and septa

Dichloromethane (DCM), HPLC grade

Sodium chloride (NaCl)

Internal standard (e.g., 4-nonanol)

Vortex mixer

Centrifuge

Sample Preparation and Extraction (Liquid-Liquid Extraction):

Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

Spike the sample with a known concentration of the internal standard.

Add 10 mL of dichloromethane to the tube.

Vortex the mixture vigorously for 2 minutes.

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

Carefully transfer the organic (bottom) layer to a clean vial.
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Dry the extract by passing it through a small column of anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis:

Injector: Splitless mode, 250°C

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Program:

Initial temperature: 60°C, hold for 2 minutes

Ramp 1: 3°C/min to 125°C

Ramp 2: 7°C/min to 230°C

Ramp 3: 20°C/min to 300°C, hold for 5 minutes

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-400

Quantification:

Create a calibration curve by analyzing standard solutions of dihydrolinalool with a fixed

concentration of the internal standard.

Plot the ratio of the peak area of dihydrolinalool to the peak area of the internal standard

against the concentration of dihydrolinalool.

Determine the concentration of dihydrolinalool in the sample by interpolating its peak area

ratio on the calibration curve.
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Beverage Sample

Liquid-Liquid Extraction with DCM & Internal Standard

Concentration of Extract

GC-MS Analysis

Data Processing & Peak Integration

Quantification using Calibration Curve

Result: Dihydrolinalool Concentration

Click to download full resolution via product page

GC-MS Analysis Workflow

Stability Testing of Dihydrolinalool in a Citrus Beverage
This protocol provides a framework for assessing the stability of dihydrolinalool in a citrus

beverage under accelerated storage conditions.

Objective: To evaluate the degradation of dihydrolinalool over time at elevated temperatures.
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Materials:

Pasteurized citrus beverage (e.g., orange juice)

Dihydrolinalool (food grade)

Amber glass bottles with airtight caps

Incubators set at 25°C and 35°C

GC-MS for analysis (as described in Protocol 3.2)

Procedure:

Spike the citrus beverage with a known concentration of dihydrolinalool (e.g., 20 ppm).

Dispense the spiked beverage into amber glass bottles, leaving minimal headspace, and

seal tightly.

Store the bottles in incubators at 25°C and 35°C.

At specified time points (e.g., day 0, week 1, week 2, week 4, week 8), remove triplicate

samples from each storage condition.

Analyze the concentration of dihydrolinalool in each sample using the GC-MS method

outlined in Protocol 3.2.

Data Analysis:

Plot the concentration of dihydrolinalool as a function of time for each temperature.

Calculate the degradation rate constant (k) and the half-life (t₁/₂) of dihydrolinalool at each

temperature using first-order kinetics.

This data can be used to predict the shelf-life of the flavor in the beverage.
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Signaling Pathway: Biotransformation of Myrcene to
Dihydrolinalool
Dihydrolinalool can be produced through the biotransformation of myrcene, a naturally

occurring monoterpene, by certain microorganisms such as Pseudomonas species.[4][6] This

biotechnological approach offers a "natural" route for the production of this flavor compound.

The simplified pathway involves the hydration of myrcene.

Biotransformation of Myrcene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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